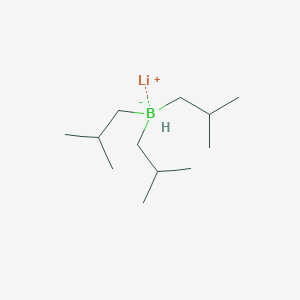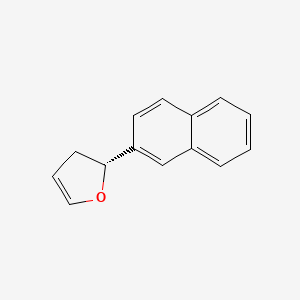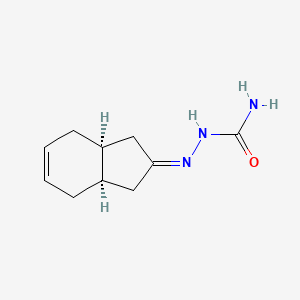
5-Hydroxyquinoxaline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-hydroxyquinoxaline-6-carboxylique est un composé hétérocyclique contenant de l’azote, de formule moléculaire C9H6N2O3. Il s’agit d’un dérivé de la quinoxaline, connue pour ses diverses activités biologiques et ses applications dans divers domaines tels que la chimie médicinale, la science des matériaux et la chimie industrielle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-hydroxyquinoxaline-6-carboxylique implique généralement la condensation de l’o-phénylènediamine avec un composé dicarbonylé approprié, suivie d’étapes de fonctionnalisation ultérieures. Une méthode courante implique la réaction de l’o-phénylènediamine avec l’oxalate de diéthyle pour former la quinoxaline-2,3-dione, qui est ensuite hydroxylée et carboxylée pour donner l’acide 5-hydroxyquinoxaline-6-carboxylique .
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide 5-hydroxyquinoxaline-6-carboxylique se concentrent souvent sur l’optimisation des conditions de réaction pour obtenir des rendements et une pureté élevés. Ces méthodes peuvent impliquer l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Les approches de la chimie verte, telles que l’utilisation de réactifs et de solvants écologiques, sont également explorées pour rendre le processus de production plus durable .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5-hydroxyquinoxaline-6-carboxylique subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former l’acide quinoxaline-6-carboxylique.
Réduction : Le groupe acide carboxylique peut être réduit pour former l’alcool correspondant.
Substitution : Les groupes hydroxyle et carboxyle peuvent participer à des réactions de substitution pour former divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium pour l’oxydation, les agents réducteurs tels que l’hydrure de lithium et d’aluminium pour la réduction, et les nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des solvants spécifiques pour assurer les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l’acide quinoxaline-6-carboxylique, le quinoxaline-6-méthanol et divers dérivés de la quinoxaline substituée. Ces produits ont diverses applications en chimie médicinale et en science des matériaux .
Applications De Recherche Scientifique
L’acide 5-hydroxyquinoxaline-6-carboxylique a une large gamme d’applications en recherche scientifique, notamment :
Mécanisme D'action
Le mécanisme d’action de l’acide 5-hydroxyquinoxaline-6-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il peut agir comme un inhibiteur enzymatique en se liant au site actif des enzymes et en bloquant leur activité. Cette interaction peut perturber diverses voies biochimiques, conduisant aux effets thérapeutiques souhaités. Les groupes hydroxyle et carboxyle du composé jouent un rôle crucial dans son affinité de liaison et sa spécificité .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l’acide 5-hydroxyquinoxaline-6-carboxylique comprennent :
- Quinoxaline-2,3-dione
- Acide quinoxaline-6-carboxylique
- 5-Hydroxyquinoxaline
- Acide quinoxaline-2-carboxylique
Unicité
L’acide 5-hydroxyquinoxaline-6-carboxylique est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence de groupes hydroxyle et carboxyle permet une large gamme de modifications chimiques et d’interactions avec les cibles biologiques, ce qui en fait un composé polyvalent en recherche scientifique et en applications industrielles .
Propriétés
Numéro CAS |
184712-12-7 |
|---|---|
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
5-hydroxyquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5(9(13)14)1-2-6-7(8)11-4-3-10-6/h1-4,12H,(H,13,14) |
Clé InChI |
CVIZZIRBZYUMJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C(=C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)



![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)





